Fructose-phenylalanine-13C6

Stable Isotope Dilution Assay LC-MS/MS Food Chemistry

Fructose-phenylalanine-13C6 (also designated Fru-Phe-13C6 or N-(1-deoxy-D-fructosyl-1-yl)-L-phenylalanine-13C6, CAS 1083053-44-4) is a stable isotope-labeled Amadori rearrangement product. This compound features six carbon-13 atoms incorporated into the fructosyl moiety, yielding a molecular formula of C₉¹³C₆H₂₁NO₇ and a molecular weight of 333.29 g/mol.

Molecular Formula C15H21NO7
Molecular Weight 333.29 g/mol
Cat. No. B12383515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose-phenylalanine-13C6
Molecular FormulaC15H21NO7
Molecular Weight333.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)OCC(=O)C(C(C(CO)O)O)O)N
InChIInChI=1S/C15H21NO7/c16-10(6-9-4-2-1-3-5-9)15(22)23-8-12(19)14(21)13(20)11(18)7-17/h1-5,10-11,13-14,17-18,20-21H,6-8,16H2/t10-,11+,13+,14+/m0/s1/i7+1,8+1,11+1,12+1,13+1,14+1
InChIKeyFDZFZPTVUGVYOJ-IZJIREARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fructose-Phenylalanine-13C6: Stable Isotope-Labeled Amadori Compound for Quantitative LC-MS/MS Analysis and Metabolic Tracing


Fructose-phenylalanine-13C6 (also designated Fru-Phe-13C6 or N-(1-deoxy-D-fructosyl-1-yl)-L-phenylalanine-13C6, CAS 1083053-44-4) is a stable isotope-labeled Amadori rearrangement product . This compound features six carbon-13 atoms incorporated into the fructosyl moiety, yielding a molecular formula of C₉¹³C₆H₂₁NO₇ and a molecular weight of 333.29 g/mol . As a ¹³C₆-labeled isotopologue of the naturally occurring Maillard reaction intermediate Fru-Phe, it serves as an internal standard for stable isotope dilution assays (SIDA) when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise quantification of Amadori compounds in complex food matrices [1].

Why Fructose-Phenylalanine-13C6 Cannot Be Substituted with Unlabeled or Alternative Isotopologues in Quantitative Workflows


Substituting Fructose-phenylalanine-13C6 with unlabeled Fru-Phe or a different isotopologue introduces analytical error that cannot be corrected through external calibration alone. Unlabeled Fru-Phe is chemically indistinguishable from the endogenous analyte and provides no MS-differentiable signal, rendering stable isotope dilution assays impossible [1]. Isotopologues with fewer ¹³C labels (e.g., ¹³C₁ or ¹³C₂) may suffer from isotopic overlap with the natural abundance M+1/M+2 isotopomers of the unlabeled analyte, compromising quantitative accuracy in complex biological or food matrices [2]. Furthermore, deuterated (²H) analogs can exhibit chromatographic isotope effects where the deuterated internal standard elutes at a slightly different retention time than the analyte, altering ionization efficiency and violating a fundamental assumption of SIDA [3]. The ¹³C₆ labeling strategy provides a sufficient mass shift (+6 Da) to avoid natural abundance interference while maintaining chromatographic co-elution with the native analyte.

Fructose-Phenylalanine-13C6: Quantitative Evidence of Differential Performance in Analytical and Reaction Systems


LC-MS/MS Quantification Sensitivity: Fructose-Phenylalanine-13C6 as Internal Standard Enables Sub-μg/kg Detection Limits

When Fructose-phenylalanine-13C6 is employed as the internal standard in a stable isotope dilution assay (SIDA) coupled with LC-MS/MS, the method achieves limits of detection (LOD) for the Amadori compound of phenylalanine of 0.1 μg/kg in starch matrices and 0.2 μg/kg in oil matrices [1]. In contrast, conventional quantitation of Amadori compounds using external calibration without an isotopically labeled internal standard fails to correct for analyte losses during sample workup and matrix-dependent ionization suppression, leading to systematic underestimation and higher variability [1]. The method using Fructose-phenylalanine-13C6 as internal standard also demonstrated exceptional precision, with a standard deviation of only ±2% for this analyte when measured in wheat beer [1].

Stable Isotope Dilution Assay LC-MS/MS Food Chemistry Amadori Compound Quantitation

Strecker Aldehyde Generation: Amadori Compound ARP-Phe Yields Significantly More Phenylacetaldehyde than Glucose/Phenylalanine Binary Mixtures

In a direct comparative study, the Amadori compound N-(1-deoxy-D-fructosyl-1-yl)-L-phenylalanine (ARP-Phe, the unlabeled analog of Fructose-phenylalanine-13C6) was compared against an equimolar binary mixture of L-phenylalanine and glucose for the generation of phenylacetaldehyde (PA), a honey-like aroma-active Strecker aldehyde [1]. The Amadori compound was demonstrated to be a much more effective precursor for phenylacetaldehyde generation than the corresponding amino acid-carbohydrate mixture [1]. Under identical reaction conditions, the binary glucose/phenylalanine mixture yielded preferentially phenylacetic acid rather than phenylacetaldehyde, particularly when reacted in the presence of oxygen and copper ions [1].

Strecker Aldehyde Flavor Chemistry Maillard Reaction Aroma Precursor

Food Authenticity Marker: Fru-Phe Concentration Differentiates Artificially Heated from Naturally Matured Acacia Honey

A metabolomics study employing UHPLC-Q-TOF-MS compared 33 naturally matured acacia honey (NMAH) samples with 33 artificially heated acacia honey (AHAH) samples and identified Fru-Phe as a differential compound with a mass of 327.1321 Da [1]. Quantitative analysis via UHPLC-MS/MS revealed that Fru-Phe concentrations were less than 1.54 mg/kg in naturally matured acacia honey, whereas artificially heated acacia honey samples contained Fru-Phe concentrations exceeding 10.00 mg/kg [1]. This approximately 6.5-fold minimum difference establishes Fru-Phe as a sensitive index for detecting thermal treatment of honey that cannot be identified through typical physicochemical indices [1].

Food Authenticity Honey Adulteration UHPLC-MS/MS Thermal Processing Marker

Reaction Kinetics: Amadori Compounds Exhibit Significantly Accelerated Isomerization Dynamics Compared to Parent Ketoses

Quantitative ¹³C selective saturation transfer NMR spectroscopy was applied to compare the isomerization dynamics of Amadori rearrangement products against their related ketoses [1]. The Amadori compound N-(1-deoxy-D-fructos-1-yl)-L-proline exhibited an approximated carbohydrate milieu stability time constant (ACuSTiC) of 1 second at pD 4.20 ± 0.05 at 350 K, whereas D-fructose under identical conditions exhibited an ACuSTiC of 10 seconds [1]. This 10-fold faster isomerization rate is attributed to C-1 substituent mediated intramolecular catalysis and demonstrates that Amadori compounds possess a highly significantly increased reactivity compared to their parent ketoses [1].

Reaction Kinetics Isomerization Dynamics NMR Spectroscopy Maillard Reaction

Fructose-Phenylalanine-13C6: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Quantitative LC-MS/MS Analysis of Amadori Compounds in Thermally Processed Foods

Utilize Fructose-phenylalanine-13C6 as the internal standard in stable isotope dilution assays for quantifying Amadori rearrangement products of phenylalanine in foods such as dried fruits, roasted coffee, cocoa, spray-dried milk, and wheat beer [1]. The method achieves limits of detection of 0.1-0.2 μg/kg depending on matrix and demonstrates ±2% precision in complex food samples [1]. This application directly supports quality control laboratories needing to monitor thermal processing extent, shelf-life studies of Maillard reaction progression, and regulatory compliance testing where validated quantitative methods are required [1].

Detection of Adulteration via Artificial Thermal Treatment in Honey and High-Value Food Products

Employ Fructose-phenylalanine-13C6 as an internal standard to develop and validate UHPLC-MS/MS methods for detecting fraudulent thermal dehydration of acacia honey, where Fru-Phe concentrations exceed 10.00 mg/kg in artificially heated samples compared to <1.54 mg/kg in naturally matured honey [2]. This application is directly relevant to food authenticity testing laboratories, regulatory enforcement agencies, and honey producers requiring objective analytical markers to distinguish legitimate natural maturation from deceptive thermal processing that cannot be detected by conventional physicochemical indices [2].

Mechanistic Investigation of Strecker Aldehyde Formation and Flavor Precursor Chemistry

Use Fructose-phenylalanine-13C6 as a tracer to study the oxidative degradation pathway of Amadori compounds to aroma-active Strecker aldehydes such as phenylacetaldehyde [3]. The ¹³C₆ label enables precise tracking of carbon atom fate from the fructosyl moiety through subsequent reaction products [3]. The Amadori compound itself (rather than amino acid-sugar mixtures) is the correct experimental substrate because it generates phenylacetaldehyde as the preferential product, whereas binary glucose/phenylalanine mixtures yield predominantly phenylacetic acid under identical conditions [3].

NMR-Based Kinetic Studies of Amadori Compound Isomerization Dynamics

Apply Fructose-phenylalanine-13C6 in quantitative ¹³C saturation transfer NMR experiments to measure isomerization rates and mutarotation dynamics of Amadori rearrangement products [4]. The ¹³C₆ labeling provides enhanced NMR sensitivity and enables selective observation of the fructosyl moiety carbons without interference from natural abundance ¹³C signals from unlabeled matrix components [4]. These measurements are essential for understanding the class-level kinetic behavior of Amadori compounds, which exhibit approximately 10-fold faster isomerization than parent ketoses and fundamentally different degradation pathways [4].

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